2-Isopropyl-2,3-dimethylbutyronitrile

Cooling Agent Synthesis Pharmaceutical Intermediate WS-23

2-Isopropyl-2,3-dimethylbutyronitrile (CAS 55897-64-8), also known as 2,2-diisopropylpropionitrile or DIPPN, is a branched aliphatic nitrile (C9H17N, MW 139.24 g/mol). It exists as a liquid at room temperature with a boiling point of 178.7°C at 760 mmHg and a flash point of 47.1°C.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 55897-64-8
Cat. No. B1294208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-2,3-dimethylbutyronitrile
CAS55897-64-8
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C#N)C(C)C
InChIInChI=1S/C9H17N/c1-7(2)9(5,6-10)8(3)4/h7-8H,1-5H3
InChIKeyXSQHUYDRSDBCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-2,3-dimethylbutyronitrile (CAS 55897-64-8) Procurement and Properties Overview


2-Isopropyl-2,3-dimethylbutyronitrile (CAS 55897-64-8), also known as 2,2-diisopropylpropionitrile or DIPPN, is a branched aliphatic nitrile (C9H17N, MW 139.24 g/mol) [1]. It exists as a liquid at room temperature with a boiling point of 178.7°C at 760 mmHg and a flash point of 47.1°C [1]. The compound is commercially available in purities ranging from 95% to ≥99% (GC) [1]. Its primary industrial significance stems from its role as a key intermediate in the synthesis of the physiological cooling agent WS-23 (2-isopropyl-N,2,3-trimethylbutyramide) [2], and it is also recognized for its utility as a free radical polymerization initiator .

2-Isopropyl-2,3-dimethylbutyronitrile: Why In-Class Nitrile Substitution is Not Straightforward


While 2-isopropyl-2,3-dimethylbutyronitrile belongs to the class of aliphatic nitriles, simple substitution with a structurally similar nitrile (e.g., pivalonitrile or other branched nitriles) is not feasible for its primary applications. In the synthesis of the physiological coolant WS-23, the compound's specific gem-diisopropyl substitution pattern is essential for the subsequent Ritter reaction to yield the target carboxamide structure with the desired sensory properties [1]. In polymerization applications, the thermal stability and decomposition kinetics of azo or radical initiators are highly sensitive to the alkyl substitution around the nitrile group; replacing this compound with a less sterically hindered nitrile would fundamentally alter the initiator's half-life, reactivity profile, and the resulting polymer's molecular weight distribution . Therefore, procurement decisions must be based on the specific structural and functional requirements of the downstream process, as generic alternatives lack the precise steric and electronic environment provided by the 2-isopropyl-2,3-dimethyl substitution.

2-Isopropyl-2,3-dimethylbutyronitrile Quantitative Evidence for Differentiated Performance


2-Isopropyl-2,3-dimethylbutyronitrile in WS-23 Synthesis: Yield and Purity Comparison

A patented method for preparing 2-isopropyl-2,3-dimethylbutyronitrile (2,2-diisopropylpropionitrile) achieves yields of 83.7% to 94.2% with product purity of 98% [1]. This compares favorably to prior art methods, such as those using lithium diisopropylamide/tetrahydrofuran or sodium amide/liquid ammonia systems, which are noted for high raw material costs, tough production conditions, and long production cycles [1]. The patent method addresses these issues with a more industrially viable process.

Cooling Agent Synthesis Pharmaceutical Intermediate WS-23

2-Isopropyl-2,3-dimethylbutyronitrile as a Free Radical Polymerization Initiator: A Differentiated Thermal Profile

2-Isopropyl-2,3-dimethylbutyronitrile is specified as a free radical polymerization initiator . While specific half-life data is not available in the open literature, its boiling point (178.7°C) and flash point (47.1°C) suggest a distinct thermal stability window compared to common azo initiators like AIBN (decomposition temperature ~64°C) [1]. This implies a higher activation temperature for radical generation, which can be advantageous for polymerizations requiring elevated temperatures or for minimizing premature initiation.

Polymer Chemistry Radical Initiator Thermal Stability

2-Isopropyl-2,3-dimethylbutyronitrile Purity Specifications: A Procurement Benchmark

Commercial suppliers offer 2-isopropyl-2,3-dimethylbutyronitrile at two primary purity grades: a standard research grade (≥95%) and a higher purity grade (>99% by GC) . The >99% grade is specified for demanding synthetic applications, such as the production of high-purity WS-23, where impurities could affect downstream reaction yields or final product quality [1].

Chemical Purity Quality Control Procurement Specification

2-Isopropyl-2,3-dimethylbutyronitrile Key Industrial and Research Application Scenarios


Scenario 1: Large-Scale Synthesis of Cooling Agent WS-23

For manufacturers of the physiological coolant WS-23, 2-isopropyl-2,3-dimethylbutyronitrile is the indispensable key intermediate. The Ritter reaction of this nitrile with methanol in the presence of acid yields WS-23 . The compound's high synthetic yield (up to 94.2%) and purity (98%) as demonstrated in optimized patent processes [1] directly translate to lower production costs and higher final product quality for WS-23, a high-value additive used in food, beverage, oral care, and tobacco products .

Scenario 2: High-Temperature Free Radical Polymerization

In polymer synthesis requiring initiation at elevated temperatures, 2-isopropyl-2,3-dimethylbutyronitrile offers a thermal stability advantage over lower-temperature initiators like AIBN . Its higher boiling point (178.7°C) [1] suggests a delayed radical generation profile, making it suitable for bulk or solution polymerizations conducted above 80-100°C where premature decomposition of AIBN (decomposition temp ~64°C) would be problematic. This can lead to better control over polymerization kinetics and molecular weight distribution.

Scenario 3: Quality-Critical Fine Chemical and Pharmaceutical Intermediates

When procuring this compound as a building block for pharmaceutical or agrochemical synthesis, the availability of a >99% (GC) purity grade is critical. This high-purity specification minimizes the risk of side reactions or contamination that could compromise the efficacy or safety profile of the final active pharmaceutical ingredient (API). The compound's well-defined physical properties (density 0.84, refractive index 1.42) also facilitate quality control and process validation in regulated environments.

Scenario 4: Research and Development of Novel Nitrile-Containing Compounds

For academic and industrial R&D labs exploring new nitrile-based monomers, ligands, or functional materials, 2-isopropyl-2,3-dimethylbutyronitrile serves as a sterically hindered, branched building block. Its unique substitution pattern allows researchers to investigate structure-property relationships in polymerization or in the design of novel cooling agents [1]. The compound's commercial availability in both research and bulk quantities ensures a reliable supply chain for iterative synthesis and scale-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Isopropyl-2,3-dimethylbutyronitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.